molecular formula C8H8N2O B15224314 3-Ethynyl-2-methoxypyridin-4-amine

3-Ethynyl-2-methoxypyridin-4-amine

Cat. No.: B15224314
M. Wt: 148.16 g/mol
InChI Key: DCTUSGBYKFPIDM-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxypyridin-4-amine is a pyridine derivative characterized by a methoxy group at position 2, an ethynyl (acetylene) group at position 3, and an amine group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The ethynyl group’s sp-hybridization enables participation in click chemistry (e.g., Huisgen cycloaddition), while the methoxy and amine groups enhance solubility and reactivity in polar solvents .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethynyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H8N2O/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3,(H2,9,10)

InChI Key

DCTUSGBYKFPIDM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of primary amines .

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound -OCH₃ (2), -C≡CH (3), -NH₂ (4) C₈H₈N₂O 148.16 Ethynyl for click chemistry
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine -OCH₃ (4), -C≡C-Si(CH₃)₃ (3), -NH₂ (2) C₁₁H₁₆N₂OSi 236.35 Trimethylsilyl protection for ethynyl stability
4-Chloro-5-methoxypyridin-3-amine -Cl (4), -OCH₃ (5), -NH₂ (3) C₆H₇ClN₂O 158.59 Chloro group enhances electrophilicity
2-Methoxy-4-methylpyridin-3-amine -OCH₃ (2), -CH₃ (4), -NH₂ (3) C₇H₁₀N₂O 138.17 Methyl improves lipophilicity
4-Ethenylpyridin-2-amine -CH₂CH₂ (4), -NH₂ (2) C₇H₈N₂ 120.15 Ethenyl enables polymerization

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